- Isosteric expansion of the structural diversity of chiral ligands: Design and application of proline-based N,N'-dioxide ligands for copper-catalyzed enantioselective Henry reactions, Tetrahedron, 2019, 75(37),
Cas no 92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol)
92053-25-3 structure
Product Name:2-[(2S)-pyrrolidin-2-yl]propan-2-ol
CAS-Nr.:92053-25-3
MF:C7H15NO
MW:129.200102090836
MDL:MFCD11975452
CID:1971699
PubChem ID:12732179
Update Time:2025-10-28
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2S)-a,a-dimethyl-2-Pyrrolidinemethanol
- (S)-(-)-1-(trimethylsilylamino)-2-(methoxymethyl)pyrrolidine
- (S)-dimethylprolidin-2-ylmethanol
- CTK0A9772
- AG-E-11081
- AC1MBG19
- (S)-1-methyl-1-(2-pyrrolidinyl)ethanol
- [(2S)-2-(methoxymethyl)pyrrolidinyl](1,1-dimethyl-1-silaethyl)amine
- SBB017513
- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(trimethylsilyl)-, (S)-
- (S)-2-Methoxymethyl-1-trimethylsilylaminopyrrolidin
- (S)-(-)-1-trimethylsilylamino-2-methoxymethylpyrrolidine
- (S)-2-(pyrrolidin-2-yl)propan-2-ol
- (S)-1-methyl-1-(pyrrolidin-4-yl)ethanol
- (S)-2-pyrrolidin-2-yl-propan-2-ol
- (S)-(-)-2-(N-Pyrrolidin-2-yl)propan-2-ol
- (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidine
- (S)-(−)-Α,Α-DIMETHYL-2-PROLINOL
- (S)-2-(1-Hydroxy-1-methylethyl)pyrrolidine
- (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidi
- 1-Pyrrolidinamine,2-(methoxymethyl)-N-(trimethylsilyl)-,(S)
- (S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE,
- 2-[(2s)-pyrrolidin-2-yl]propan-2-ol
- AK170520
- PSXWGNIMIRRWRB-LURJTMIESA-N
- FCH933269
- SB21854
- alpha,alpha-Dimethylpyrrolidine-2alpha-methanol
- (2S)-α,α-Dimethyl-2-pyrrolidinemethanol (ACI)
- 2-Pyrrolidinemethanol, α,α-dimethyl-, (S)- (ZCI)
- (2S)-α,α-Dimethylpyrrolidin-2-methanol
- (S)-α,α-Dimethyl-2-pyrrolidinemethanol
- AKOS006339532
- MFCD11975452
- SCHEMBL1266740
- CS-0052120
- EN300-2953728
- DS-7588
- 92053-25-3
- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
-
- MDL: MFCD11975452
- Inchi: 1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
- InChI-Schlüssel: PSXWGNIMIRRWRB-LURJTMIESA-N
- Lächelt: C([C@H]1NCCC1)(O)(C)C
Berechnete Eigenschaften
- Genaue Masse: 129.11500
- Monoisotopenmasse: 129.115364102g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 101
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 32.299
- XLogP3: 0.3
Experimentelle Eigenschaften
- Siedepunkt: 195.7±13.0°C at 760 mmHg
- PSA: 32.26000
- LogP: 0.83810
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109066-1g |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 1g |
$440 | 2021-08-06 | |
| Chemenu | CM109066-5g |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 5g |
$1320 | 2021-08-06 | |
| TRC | P999970-10mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P999970-50mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P999970-100mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 100mg |
$ 185.00 | 2022-06-03 | ||
| abcr | AB454592-250 mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol, 95%; . |
92053-25-3 | 95% | 250mg |
€346.70 | 2023-05-18 | |
| abcr | AB454592-1 g |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol, 95%; . |
92053-25-3 | 95% | 1g |
€663.90 | 2023-05-18 | |
| Chemenu | CM109066-250mg |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 250mg |
$78 | 2024-07-20 | |
| Chemenu | CM109066-1g |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 1g |
$233 | 2024-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VZ730-250mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 95%,ee99% | 250mg |
544CNY | 2021-05-08 |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referenz
- Asymmetric conjugate addition to unsaturated chiral amido alcohols using Grignard reagents coordinated with tertiary amines or DBU. Preparation of optically active 3-substituted carboxylic acids and (S)-(-)-citronellol, Journal of the Chemical Society, 1987, (9), 1909-14
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Solvents: Methanol ; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
Referenz
- A New Class of Modular Chiral Ligands with Fluxional Groups, Journal of the American Chemical Society, 2003, 125(31), 9306-9307
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 12 h, reflux; 72 h, rt
Referenz
- Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 15 h, reflux
Referenz
- Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: double bond isomerization of tetrahydro-1H-indene-1,5(7aH)-diones, and attempts on an asymmetric catalysis, ARKIVOC (Gainesville, 2012, (3), 5-19
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; cooled; overnight, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Referenz
- Asymmetric hydroamination catalyzed by a new chiral zirconium system: reaction scope and mechanism, Chemical Communications (Cambridge, 2015, 51(26), 5751-5753
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, 1 atm, rt
Referenz
- Pyrazine compounds as phosphodiesterase 10 inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Stereo-controlled solid-phase synthesis of oligo-nucleoside H-phosphonates by an oxazaphospholidine approach, Angewandte Chemie, 2009, 48(3), 496-499
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
- Asymmetric cyclopentannulation reactions: scope and limitation, 2003, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 50 psi, rt
Referenz
- Preparation of thiophene derivatives as anticancer agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt
Referenz
- Combined α,α-dialkylprolinol ether/Bronsted acid promotes Mannich reactions of aldehydes with un-activated imines. An entry to anti-configured propargylic amino alcohols, Chemical Science, 2012, 3(10), 2949-2957
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Referenz
- Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral Prolinols, Organic Letters, 2015, 17(9), 2242-2245
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referenz
- Large-scale preparation of versatile chiral auxiliaries derived from (S)-proline, Bulletin des Societes Chimiques Belges, 1988, 97(8-9), 691-704
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; rt; 2 h, rt; rt → 0 °C
1.2 Solvents: Diethyl ether ; 0 °C; overnight, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.2 Solvents: Diethyl ether ; 0 °C; overnight, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
Referenz
- Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst with enhanced efficiency, Organic & Biomolecular Chemistry, 2017, 15(11), 2422-2435
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 0 °C; 2 h, 0 - 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 11
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 11
Referenz
- Reagents and methods for oligonucleotide synthesis, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Potassium hydroxide Solvents: Methanol
1.2 Reagents: Potassium hydroxide Solvents: Methanol
Referenz
- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A, 2007, , 68(9),
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Preparation of benzenediamine derivatives as inhibitors of indoleamine 2,3-dioxygenase for the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors, World Intellectual Property Organization, , ,
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Raw materials
- (S)-tert-Butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
- (s)-2-(1-benzylpyrrolidin-2-yl)propan-2-ol
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Preparation Products
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Verwandte Literatur
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol) Verwandte Produkte
- 477576-80-0
- 474317-28-7(2-Pyrrolidinemethanol, a,a-dimethyl-, hydrochloride (1:1), (2S)-)
- 113304-85-1((2R)-a,a-dimethyl-2-Pyrrolidinemethanol)
- 174195-99-4(Cyclohexanol, 1-(2S)-2-pyrrolidinyl-)
- 174195-98-3(Cyclopentanol, 1-(2S)-2-pyrrolidinyl- (9CI))
- 73825-73-7(2-methyloctahydrocyclopenta[b]pyrrol-6-ol)
- 214626-52-5(2-(pyrrolidin-2-yl)propan-2-ol)
- 204327-20-8(2-Azabicyclo[2.2.1]heptane-3-methanol,-alpha-,-alpha--dimethyl-,(1S,3R,4R)-(9CI))
- 866495-02-5(CYCLOPROPANOL, 1-(2S)-2-PYRROLIDINYL-)
- 816425-22-6((R)-2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride)
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